3,5-dimethyl-1-[(2-methylphenoxy)acetyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3,5-dimethyl-1-[(2-methylphenoxy)acetyl]-1H-pyrazole, often involves the condensation reactions of hydrazines with 1,3-dicarbonyl compounds or their equivalents. A representative synthesis involves the condensation of malon (2-methoxy-5-methyl) anilic acid hydrazide with various substituted phenyl benzeneazo acetyl acetone in the presence of glacial acetic acid, leading to the formation of substituted pyrazoles (Pareek, Joseph, & Seth, 2010).
Molecular Structure Analysis
The crystal and molecular structure of pyrazole derivatives can be elucidated through techniques such as single-crystal X-ray diffraction. For example, the molecular geometries in the ground state of certain pyrazole derivatives were calculated using density functional theory (DFT) methods, and the results were compared with experimental data. Molecular electrostatic potential maps and frontier molecular orbitals were also performed to understand the electronic properties of the molecules (Şahin et al., 2011).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, reflecting their versatile chemical properties. These reactions include cyclocondensation with amide dimethylacetals and subsequent treatment with ammonium acetate to produce pyrazolo[3,4-d]pyrimidines, showcasing the reactivity of the pyrazole ring towards nucleophilic substitution and cyclization reactions (Dorokhov, Komkov, & Ugrak, 1993).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including their crystalline structure and solubility, can significantly influence their chemical reactivity and potential applications. The analysis of their crystal structure provides insights into the intermolecular interactions and the stability of these compounds under various conditions.
Chemical Properties Analysis
The chemical properties of 3,5-dimethyl-1-[(2-methylphenoxy)acetyl]-1H-pyrazole derivatives are largely determined by the functional groups attached to the pyrazole ring. These compounds exhibit a range of chemical behaviors, such as the formation of zwitterionic forms, solubility in polar solvents, and the ability to participate in hydrogen bonding and π-π interactions, which can be explored through spectroscopic and computational studies (Esquius, Pons, Yáñez, Ros, Solans, & Font‐Bardia, 2000).
properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-6-4-5-7-13(10)18-9-14(17)16-12(3)8-11(2)15-16/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFWQXNVWWLNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.